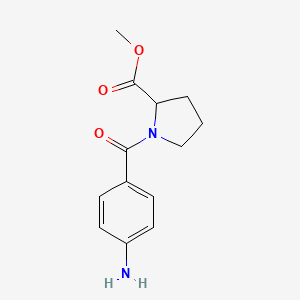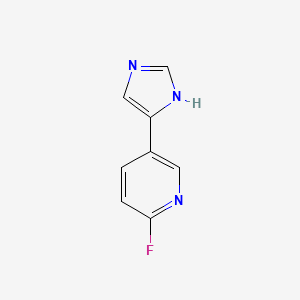
Ethyl 3-Hydroxy-2-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by other names such as ethyl 2-phenyl-3-hydroxyprop-2-enoate and (Z)-ethyl 3-hydroxy-2-phenylacrylate . This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylacrylic acid ethyl ester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-phenylacrylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-Hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-phenylacrylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-phenylacrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Due to the presence of both electrophilic and nucleophilic centers, it can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions play a crucial role in its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
- Ethyl 2-phenylacrylate
- Ethyl cinnamate
- Methyl 3-hydroxy-2-phenylacrylate
Comparison: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to similar compounds like ethyl 2-phenylacrylate and ethyl cinnamate . This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
Clé InChI |
ZQCUSIHDKTWLTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)




![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)



![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
